molecular formula C18H15BrFN3O2 B2795503 N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209990-34-0

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2795503
CAS No.: 1209990-34-0
M. Wt: 404.239
InChI Key: ZJPPTSUZBKOPHY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C18H15BrFN3O2 and a molecular weight of 404.2 g/mol . This pyrazole-3-carboxamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic use. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry with immense therapeutic potential and are found in several marketed drugs . They are frequently investigated for a broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties . The structural motif of this compound, featuring a 4-fluorophenyl group attached to the pyrazole nitrogen and a 4-bromophenyl group on the carboxamide, makes it a valuable intermediate for researchers. It can be used in the synthesis of more complex molecules and is a key scaffold for developing novel bioactive compounds in drug discovery programs, particularly through multicomponent reaction strategies . This product is strictly for research use only.

Properties

IUPAC Name

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c1-2-25-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(19)4-8-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPTSUZBKOPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

    Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride (KF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group can react with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Fluorination: Potassium fluoride (KF), cesium fluoride (CsF).

    Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Functional Differences Reference
Target: N-(4-Bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide 1: 4-Fluorophenyl; 3: 4-Bromophenyl; 4: Ethoxy C₁₉H₁₆BrFN₂O₂ Reference compound
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide () Thienopyrazole core; 3: CF₃; 5: Carboxamide C₁₇H₁₅F₃N₂O₂S Thienopyrazole vs. pyrazole; CF₃ substituent
1-(4-Bromobenzyl)-N′-[(E)-(4-chlorophenyl)methylene]-4-nitro-1H-pyrazole-3-carbohydrazide () 1: 4-Bromobenzyl; 3: Carbohydrazide; 4: NO₂ C₁₉H₁₅BrClN₅O₃ Nitro group; carbohydrazide vs. carboxamide
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () 1: 2,4-Dichlorophenyl; 3: Pyridylmethyl C₂₃H₁₇Cl₃N₄O Dichlorophenyl; pyridylmethyl substituent
BI80645: 4-Ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide () 1: 4-Fluorophenyl; 3: Methoxyphenylmethyl C₂₀H₂₀FN₃O₃ Methoxyphenylmethyl vs. bromophenyl
Key Observations:
  • Carboxamide vs.
  • Halogen Effects : The 4-bromophenyl and 4-fluorophenyl substituents in the target contrast with chloro- or trifluoromethyl groups in analogs (). suggests halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimides, but this may vary in carboxamides due to steric effects .
  • Electron-Donating Groups : The 4-ethoxy group in the target could improve solubility compared to nitro () or trifluoromethyl () substituents.

Q & A

Q. What are the common synthetic routes for N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-diketones or 1,3-dicarbonyl compounds (e.g., via Knorr pyrazole synthesis) .

Substituent Introduction :

  • Ethoxy Group : Nucleophilic substitution (e.g., using ethyl iodide/potassium carbonate) .
  • Aromatic Rings : Electrophilic aromatic substitution (fluorophenyl) and coupling reactions (bromophenyl) .

Carboxamide Formation : Reaction of the pyrazole carboxylic acid with 4-bromoaniline using coupling agents like EDCI/HOBt .
Key Optimization : Use continuous flow chemistry to enhance yield and reduce side products .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELXL software for refinement .
  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F signals to confirm substituent positions .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .
  • Elemental Analysis : Verify purity and stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/fluoro substituents) influence its biological activity?

Methodological Answer:

  • Fluorine : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets .
  • Bromine : Increases steric bulk and halogen bonding, potentially boosting kinase inhibition (e.g., FLT3, CDK) .
    Experimental Design :

Synthesize analogs with Cl, CH3_3, or H at bromophenyl position.

Test inhibitory activity against kinases using in vitro assays (e.g., IC50_{50} determination) .

Correlate results with computational docking studies (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out non-specific interactions .

Q. How can solubility and stability issues be addressed in preclinical studies?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked ethoxy) to enhance aqueous solubility .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Mechanistic and Target-Based Questions

Q. What is the hypothesized mechanism of action for this compound in cancer research?

Methodological Answer:

  • Kinase Inhibition : Potent FLT3 and CDK4/6 inhibition disrupts cell cycle progression in leukemia (e.g., MV4-11 cells) .
  • Apoptosis Induction : Western blotting confirms downregulation of p-AKT, p-STAT5, and retinoblastoma phosphorylation .
    Validation :
    • siRNA knockdown of FLT3 to confirm target specificity.
    • In vivo xenograft models (e.g., MV4-11 in nude mice) .

Q. How does the ethoxy group at position 4 impact pharmacokinetics?

Methodological Answer:

  • Metabolic Stability : Ethoxy reduces CYP450-mediated oxidation compared to methoxy .
  • Half-Life Studies : Compare plasma clearance rates in rodent models using LC-MS/MS .

Data Analysis and Computational Modeling

Q. What computational tools predict target interactions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to FLT3 kinase (e.g., GROMACS) .
  • QSAR Models : Train models using datasets from PubChem BioAssay to predict IC50_{50} values .
  • ADMET Prediction : Use SwissADME to optimize logP and solubility .

Structural and Functional Analogues

Q. How does this compound compare to peripherally restricted CB1R antagonists?

Methodological Answer:

  • Structural Similarities : Shared pyrazole-3-carboxamide core but distinct substitution patterns (e.g., bromophenyl vs. thiophene) .
  • Functional Differences : This compound lacks CB1R activity but shows stronger kinase inhibition .
    Testing : Perform radioligand binding assays for CB1R vs. kinase panels .

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